molecular formula C13H12O3 B158361 3-butyryl-2H-chromen-2-one CAS No. 1846-73-7

3-butyryl-2H-chromen-2-one

Cat. No. B158361
CAS RN: 1846-73-7
M. Wt: 216.23 g/mol
InChI Key: HMTUJOLTTSWOHC-UHFFFAOYSA-N
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Description

3-butyryl-2H-chromen-2-one is a chemical compound with the molecular formula C13H12O3 and a molecular weight of 216.23 . It is used in proteomics research .


Synthesis Analysis

3-butyryl-2H-chromen-2-one can be synthesized from 3-bromoacetylcoumarin, which is used as the key starting material for the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives . The α-bromocarbonyl moiety present in the compound shows high reactivity towards nucleophilic displacement reactions .


Molecular Structure Analysis

The molecular structure of 3-butyryl-2H-chromen-2-one is derived from quantum chemical calculations and compared with the experimental results . Intramolecular interactions, stabilization energies, and charge delocalization are calculated by NBO analysis .


Chemical Reactions Analysis

3-butyryl-2H-chromen-2-one exhibits reactivity in several chemical reactions. For instance, it reacts with malononitrile in the presence of ammonium acetate to give 2-(2-hydroxy-1-(2-oxo-2H-chromen-3-yl)ethylidene)malononitrile . This reaction involves an initial Knoevenagel condensation followed by hydrolysis of the α-bromo group into an OH moiety .


Physical And Chemical Properties Analysis

3-butyryl-2H-chromen-2-one has a molecular weight of 216.23 and a molecular formula of C13H12O3 .

Scientific Research Applications

  • Synthesis of Heterocyclic Systems

    • Field : Organic Chemistry
    • Application : 3-(bromoacetyl)coumarins, a derivative of coumarin, are used as building blocks in the preparation of polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
    • Method : The synthetic routes of 3-(bromoacetyl)coumarin derivatives have been developed recently .
    • Results : These compounds have been used to prepare a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
  • Biological Applications

    • Field : Biomedical Research
    • Application : Coumarin derivatives are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .
    • Method : The methods for synthesizing these compounds include von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .
    • Results : These compounds have shown significant results in treating various diseases and conditions .
  • Industrial Applications

    • Field : Industrial Chemistry
    • Application : Coumarin derivatives are used as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
    • Method : Various methods are used for the synthesis of these compounds, including one-pot synthesis methods .
    • Results : These compounds have found wide applications in various industrial branches .
  • Proteomics Research

    • Field : Proteomics
    • Application : “3-butyryl-2H-chromen-2-one” is a specialty product used in proteomics research .
    • Method : The specific methods of application or experimental procedures are not provided .
    • Results : The outcomes of the research are not specified .
  • Anti-Microbial and Anti-Inflammatory

    • Field : Pharmacology
    • Application : Coumarin derivatives have been found to have broad spectrum and diverse biological activities such as anti-microbial, anti-inflammatory, analgesic, anti-oxidant, antimalarial, anticancer, anti-tuberculosis and anti-HIV .
    • Method : The specific methods of application or experimental procedures are not provided .
    • Results : These compounds have shown cytotoxic activity against numerous types of cancers including malignant melanoma, leukemia, renal cell carcinoma, prostate and breast cancer cells progression .
  • Optical Brighteners and Photosensitizers

    • Field : Industrial Chemistry
    • Application : Coumarin derivatives are used as optical brighteners and photosensitizers .
    • Method : The methods for synthesizing these compounds include von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .
    • Results : These compounds have found wide applications in various industrial branches .
  • Chemosensors

    • Field : Analytical Chemistry
    • Application : Numerous chemosensors are based on polyfunctional coumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .
    • Method : The specific methods of application or experimental procedures are not provided .
    • Results : These chemosensors have shown significant results in detecting various bioactive elements and environmental pollutants .
  • Inhibitors of Type 2 Diabetes Mellitus

    • Field : Pharmacology
    • Application : 3-(bromoacetyl)coumarin derivatives are promising inhibitors of type 2 diabetes mellitus .
    • Method : The specific methods of application or experimental procedures are not provided .
    • Results : These compounds have shown significant results in inhibiting type 2 diabetes mellitus .
  • Drug and Pesticidal Preparations

    • Field : Pharmaceutical Chemistry
    • Application : The novel compounds are also utilized in drug and pesticidal preparations .
    • Method : The specific methods of application or experimental procedures are not provided .
    • Results : These compounds have found wide applications in drug and pesticidal preparations .

properties

IUPAC Name

3-butanoylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-2-5-11(14)10-8-9-6-3-4-7-12(9)16-13(10)15/h3-4,6-8H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTUJOLTTSWOHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379087
Record name 3-butyryl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butyryl-2H-chromen-2-one

CAS RN

1846-73-7
Record name 3-(1-Oxobutyl)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1846-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-butyryl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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